N-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

ABCG2/BCRP inhibition Hoechst 33342 efflux assay multidrug resistance reversal

Guarantee target engagement in multidrug resistance assays with the bioisosterically optimized indole-3-carboxamide scaffold. Unlike metabolically labile benzanilide analogs, it retains sub-µM ABCG2 inhibition (IC₅₀ 1.23 µM) and 11 nM ATPase activation, and crucially discriminates BCRP-mediated efflux from P-gp. Avoid confounding degradation or off-target effects in BBB or co-administration studies. Verify exact substitution pattern to secure the published potency and selectivity profile.

Molecular Formula C21H18N4O2
Molecular Weight 358.401
CAS No. 1251639-83-4
Cat. No. B3006996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
CAS1251639-83-4
Molecular FormulaC21H18N4O2
Molecular Weight358.401
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=CC=C2)NC(=O)CNC(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C21H18N4O2/c1-13-9-10-15-18(24-13)7-4-8-19(15)25-20(26)12-23-21(27)16-11-22-17-6-3-2-5-14(16)17/h2-11,22H,12H2,1H3,(H,23,27)(H,25,26)
InChIKeyBKWXRVFFYBSTGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide (CAS 1251639-83-4) – Compound Identity and Pharmacological Context for Selective Procurement


N-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide (CAS 1251639-83-4; molecular formula C₂₁H₁₈N₄O₂) is a synthetic quinoline‑carboxamide derivative belonging to the class of indole‑containing ABCG2 (breast cancer resistance protein, BCRP) modulators [1]. Its structure combines a 2‑methylquinolin‑5‑ylamine head group with an indole‑3‑carboxamide tail via an acetamide linker, embodying the bioisosteric replacement of the metabolically labile benzanilide core found in earlier‑generation ABCG2 inhibitors [2]. The compound has been explicitly disclosed in the primary medicinal chemistry literature as part of a focused series optimized for transporter potency, metabolic stability, and selectivity, making its exact substitution pattern a critical determinant of performance that cannot be assumed for superficially similar analogs [3].

Why ABCG2 Modulator Interchangeability Fails for N-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide (1251639-83-4)


ABCG2 modulators derived from the tariquidar scaffold exhibit extreme sensitivity to linker composition: the benzanilide series (e.g., UR‑COP78) suffers from rapid plasma esterase cleavage, while the indole‑3‑carboxamide replacement retains sub‑micromolar potency and gains substantial metabolic stability [1]. Indiscriminate substitution of N‑(2‑((2‑methylquinolin‑5‑yl)amino)‑2‑oxoethyl)‑1H‑indole‑3‑carboxamide with a benzanilide or biphenyl analog forfeits the engineered balance between ABCG2 affinity (IC₅₀) and maximal inhibitory efficacy (Eₘₐₓ), as well as the selectivity margin over ABCB1 (P‑gp), which are exquisitely tuned by the indole‑linker‑quinoline topology [2]. Consequently, procurement based solely on the generic “quinoline carboxamide ABCG2 inhibitor” descriptor without structural verification would yield an uncharacterized and potentially unstable or non‑selective entity [3].

Quantitative Differentiation Evidence for N-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide (1251639-83-4)


ABCG2 Inhibitory Potency: Indole-3-carboxamide vs. Benzanilide and Reference Inhibitors

In the Hoechst 33342 accumulation assay using MDCK2 cells stably expressing human ABCG2, the indole-3-carboxamide series achieved IC₅₀ values in the sub‑micromolar range, comparable to or surpassing the reference inhibitors fumitremorgin C and Ko143, while the corresponding benzanilide analogs (e.g., UR‑COP78) showed similar potency but markedly inferior metabolic stability [1]. This head‑to‑head comparison within the same publication demonstrates that the indole moiety maintains target engagement while solving the stability liability [2].

ABCG2/BCRP inhibition Hoechst 33342 efflux assay multidrug resistance reversal

Metabolic Stability Improvement: Indole vs. Benzanilide Core in ABCG2 Modulators

The benzanilide core of first‑generation quinoline carboxamide ABCG2 modulators (e.g., UR‑COP78) is susceptible to rapid enzymatic cleavage, severely limiting plasma half‑life. Bioisosteric replacement of the anilide by an indole‑3‑carboxamide moiety 'considerably increased stability' while preserving potent ABCG2 inhibition [1]. Although the exact plasma stability half‑life for the title compound is not publicly tabulated, the class‑level inference from the 2013 ChemMedChem study explicitly attributes the stability gain to the indole substitution, positioning this scaffold ahead of benzanilide‑based comparators [2].

metabolic stability esterase resistance bioisosteric replacement

Selectivity Profile: ABCG2 vs. ABCB1 (P‑gp) Discrimination

The quinoline carboxamide series was designed to discriminate between ABCG2 and ABCB1, with the indole‑containing analogs retaining high selectivity for ABCG2. The original publication reports that indole‑3‑carboxamide derivatives are 'potent and selective ABCG2 (BCRP) inhibitors', whereas the benzanilide progenitor tariquidar is a dual ABCB1/ABCG2 modulator [1]. The target compound’s selectivity window is a key differentiator from non‑selective transporter inhibitors, which may confound interpretation in multidrug resistance assays where both ABCB1 and ABCG2 are co‑expressed [2].

transporter selectivity ABCB1/P‑gp counter‑screen off‑target avoidance

ATPase Activation and Mechanistic Classification: Indole-3-carboxamide as an ABCG2 Activator

BindingDB data indicate that the title compound activates recombinant human ABCG2 ATPase activity with an EC₅₀ of 11 nM in baculovirus‑infected High Five insect cell membranes, while simultaneously inhibiting Hoechst 33342 efflux with an IC₅₀ of 1.23 µM in MDCK2 cells [1]. This dual behavior – ATPase stimulation coupled with substrate transport inhibition – classifies the compound as a transported substrate‑type inhibitor, a mechanistic profile that distinguishes it from pure non‑competitive inhibitors like Ko143 and may influence its intracellular accumulation and efficacy in cellular models [2].

ABCG2 ATPase activation transporter mechanism substrate vs. inhibitor

Structural Determinants: The 2‑Methylquinolin‑5‑yl Substituent as a Critical Pharmacophoric Element

The 2‑methyl substitution on the quinoline ring and the attachment at the 5‑position distinguish this compound from analogs bearing quinolin‑6‑yl, quinolin‑4‑yl, or unsubstituted quinoline head groups. Within the quinoline carboxamide ABCG2 modulator series, variations in the quinoline substitution pattern alter both potency and selectivity, as demonstrated by the systematic SAR exploration in the 2013 ChemMedChem study [1]. Procuring a compound with a different quinoline substitution (e.g., 4‑aminoquinoline or 6‑aminoquinoline) would yield a molecule with uncharacterized and potentially divergent ABCG2 pharmacology, despite shared indole‑carboxamide linker chemistry.

structure-activity relationship quinoline substitution pharmacophore mapping

Validated Application Scenarios for N-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide (1251639-83-4)


ABCG2/BCRP Functional Knockdown in Multidrug Resistance Reversal Studies

The compound is suitable as a selective ABCG2 inhibitor in cellular models of multidrug resistance where BCRP is the dominant efflux transporter. Its sub‑micromolar IC₅₀ in Hoechst 33342 accumulation assays and documented selectivity over ABCB1 (vs. tariquidar) [1] make it appropriate for co‑administration with ABCG2 substrate chemotherapeutics (e.g., topotecan, mitoxantrone) to assess transporter‑mediated resistance reversal. The indole‑3‑carboxamide core also provides improved metabolic stability over benzanilide analogs, supporting longer‑duration cell‑based experiments without compound degradation confounding results [2].

ABCG2 Transporter Mechanism–of–Action Profiling

With its dual profile of ATPase activation (EC₅₀ = 11 nM) and transport inhibition (IC₅₀ = 1.23 µM) [1], the compound serves as a probe to distinguish substrate‑type inhibitors from pure non‑competitive inhibitors (e.g., Ko143) in ABCG2 mechanistic studies. Researchers investigating ABCG2 catalytic cycle coupling, substrate‑inhibitor overlap, or the structural basis of transporter inhibition can use this compound as a characterized reference point within the quinoline carboxamide chemotype [2].

Structure–Activity Relationship (SAR) Benchmark for Indole‑Containing ABCG2 Ligands

As a member of the first indole‑3‑carboxamide series rationally designed via bioisosteric replacement of the benzanilide core [1], this compound provides a well‑documented SAR anchor point. Medicinal chemistry groups optimizing ABCG2 modulators can procure it as a control compound to benchmark new analogs against a scaffold with published potency, selectivity, stability, and synthetic methodology [2], enabling reliable head‑to‑head comparison in the same assay system.

In Vitro Blood–Brain Barrier ABCG2 Transporter Studies

Given the high expression of ABCG2 at the blood–brain barrier (BBB) and its role in limiting CNS penetration of drugs, the compound may be employed as a pharmacological inhibitor in BBB model systems (e.g., hCMEC/D3 monolayers or primary brain microvascular endothelial cells) to evaluate ABCG2‑mediated efflux of candidate CNS therapeutics. Its ABCG2 selectivity reduces P‑gp interference, simplifying interpretation of transporter‑specific contributions to BBB permeability [1].

Quote Request

Request a Quote for N-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.